The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
L-Thyroxine sodium salt pentahydrate
CAS No.: 6106-07-6
Cat. No.: VC0001390
Molecular Formula: C15H20I4NNaO9
Molecular Weight: 888.93 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6106-07-6 |
---|---|
Molecular Formula | C15H20I4NNaO9 |
Molecular Weight | 888.93 g/mol |
IUPAC Name | sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate |
Standard InChI | InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1 |
Standard InChI Key | JMHCCAYJTTWMCX-QWPJCUCISA-M |
Isomeric SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+] |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] |
Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+] |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
L-Thyroxine sodium salt pentahydrate is systematically named as sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propionate pentahydrate . Its structure integrates a thyronine backbone with four iodine atoms at the 3, 5, 3', and 5' positions, a sodium counterion, and five water molecules in the crystal lattice . The pentahydrate configuration distinguishes it from anhydrous levothyroxine (776.87 g/mol) , with the additional water molecules contributing to its stability profile .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 888.93 Da | |
CAS Registry Number | 6106-07-6 | |
IUPAC Name | Sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propionate pentahydrate |
Crystallographic and Thermal Properties
Differential scanning calorimetry (DSC) reveals two exothermic transitions at 120°C and 159°C, corresponding to dehydration events, followed by an endothermic melt at 209°C . Thermogravimetric analysis (TGA) quantifies a 10% mass loss below 100°C, attributable to the release of crystalline water . The compound maintains structural integrity at relative humidity (RH) >30%, but dehydrates at lower RH levels, necessitating controlled storage conditions .
Physicochemical Profile and Solubility
Solubility and Partitioning Behavior
The pentahydrate form exhibits marked hydrophilicity contrasts:
This polarity gradient necessitates formulation strategies that enhance aqueous dispersibility, such as micronization or co-processing with surfactants . The pH-dependent ionization of the phenolic hydroxyl group (pKa ≈ 6.7) further modulates solubility across gastrointestinal segments .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at:
High-performance liquid chromatography (HPLC) methods utilizing 10 mM NaOH–MeOH (1:1 v/v) mobile phases achieve baseline separation from degradation products like triiodothyronine (T3) and thyronine .
Pharmacological Mechanism and Biotransformation
Thyroid Receptor Activation
As a prohormone, L-thyroxine sodium salt pentahydrate undergoes deiodination by selenoenzyme deiodinases (DIO1, DIO2) to form bioactive triiodothyronine (T3) . The thyroid hormone receptor (TR) binding cascade involves:
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Nuclear translocation of TR-T3 complexes
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DNA binding to thyroid response elements (TREs)
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Transcriptional modulation of metabolic regulators (e.g., Na/K-ATPase, uncoupling proteins)
Table 2: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Oral Bioavailability | 40–80% | |
Plasma Protein Binding | 99.97% (Thyroxine-binding globulin) | |
Elimination Half-life | 6–7 days (euthyroid) | |
Primary Metabolic Route | Hepatic/renal deiodination |
Dose-Response Relationships
Weight-based dosing (1.6 μg/kg/day) achieves TSH suppression in 68% of patients within 6 weeks . Nonlinear pharmacokinetics emerge at doses >200 μg/day due to saturable intestinal absorption . Genetic polymorphisms in DIO2 (rs225014) and SLCO1B1 (rs2306283) account for 22–34% of interindividual variability in response .
Clinical Applications and Therapeutic Monitoring
Hypothyroidism Management
The pentahydrate formulation demonstrates bioequivalence to anhydrous levothyroxine in maintaining euthyroidism, with 97% of patients achieving TSH 0.4–4.0 mIU/L at 6 months . Bedtime administration increases free T4 by 12% compared to morning dosing (p<0.05), likely due to prolonged gastric retention .
Specialty Populations
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Pregnancy: Dose requirements increase 25–50% during weeks 5–12 due to placental DIO3 activity .
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Cardiac Comorbidity: 12.5–25 μg/day increments every 6 weeks prevent ischemic exacerbations .
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Pediatrics: Neonatal dosing (10–15 μg/kg/day) normalizes TSH within 2 weeks in 89% of congenital hypothyroidism cases .
Condition | Potency Retention (28 days) | Moisture Loss |
---|---|---|
25°C/60% RH | 99.2% | 0.3% |
40°C/75% RH | 98.7% | 1.1% |
40°C/0% RH | 97.5% | 3.8% |
Manufacturing Considerations
Fluid-bed drying at 30°C with inlet air dew point <-10°C prevents hydrate conversion during tablet processing . Blend uniformity challenges arise from the API's low bulk density (0.25 g/cm), necessitating geometric dilution with microcrystalline cellulose .
Research Applications and Animal Models
Hyperthyroidism Induction
Oral gavage of 0.39 mg/L in drinking water for 28 days replicates Graves' disease phenotypes in Slc26a7/Slc26a4 double-knockout mice, including:
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33% increase in metabolic rate (p<0.01)
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18% reduction in serum cholesterol (p<0.05)
Blood-Brain Barrier Permeability
-labeled L-thyroxine exhibits a brain-to-plasma ratio of 0.15 in rats, confirming CNS penetration . This property enables investigation of thyroid hormone effects on hippocampal neurogenesis and myelin synthesis .
Regulatory and Quality Considerations
Compendial Standards
The USP monograph specifies:
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Assay: 95.0–105.0% of labeled potency
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Related compounds: ≤0.5% individual impurities
Counterfeit Detection
Raman spectroscopy (785 nm excitation) identifies counterfeit formulations through absence of the 520 cm C-I stretch and anomalous sodium citrate peaks .
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